2-[4-[5-(3,5-Dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl]piperazin-1-yl]ethanol
Description
Properties
Molecular Formula |
C22H30N6O2S |
|---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
2-[4-[5-(3,5-dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C22H30N6O2S/c1-14-11-15(2)28(25-14)21-23-19(27-7-5-26(6-8-27)9-10-29)18-16-12-22(3,4)30-13-17(16)31-20(18)24-21/h11,29H,5-10,12-13H2,1-4H3 |
InChI Key |
CKKZYHYIMKUUSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=C3C4=C(COC(C4)(C)C)SC3=N2)N5CCN(CC5)CCO)C |
Origin of Product |
United States |
Biological Activity
The compound 2-[4-[5-(3,5-Dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl]piperazin-1-yl]ethanol represents a complex molecular structure with potential biological significance. This article explores its biological activity through various studies and findings.
Chemical Structure
The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of multiple functional groups and a complex bicyclic structure suggests potential interactions with biological targets.
Biological Activity Overview
Research has shown that pyrazole derivatives exhibit a wide range of biological activities including anti-inflammatory, analgesic, antipyretic, and anticancer properties. The specific compound in focus has been studied for its effects on various biological systems.
Table 1: Summary of Biological Activities
Anticancer Activity
A study investigated the cytotoxic effects of pyrazole derivatives on the C6 glioma cell line. The compound demonstrated an IC50 value of 5.13 µM , indicating significant potency compared to the standard drug 5-Fluorouracil (IC50 = 8.34 µM) . Flow cytometry analysis revealed that the mechanism of action involved apoptosis , leading to cell cycle arrest in the C6 cell line .
Antimicrobial Properties
Research highlighted the antimicrobial activity of pyrazole derivatives against a range of bacterial strains. The compound showed effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent .
Anti-inflammatory Effects
In vitro studies indicated that the compound could significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages. This suggests a possible application in treating inflammatory diseases .
Case Studies
- Cytotoxicity in Glioma Cells : A specific case study focused on the effects of the compound on glioma cells demonstrated its ability to induce apoptosis and inhibit cell proliferation effectively.
- Inhibition of Bacterial Growth : Another case study evaluated the compound's effectiveness against clinical isolates of bacteria, confirming its potential as a therapeutic agent in infectious diseases.
Scientific Research Applications
Pharmaceutical Applications
Antiviral Properties : Compounds containing the pyrazole structure have been extensively studied for their antiviral activities. Research indicates that derivatives of pyrazole can inhibit viral replication and serve as potential therapeutic agents against various viral infections .
Antifungal and Antibacterial Activities : The presence of the pyrazole ring has been linked to antifungal and antibacterial properties in several studies. These compounds are being explored for their effectiveness against resistant strains of bacteria and fungi, making them candidates for new antibiotics .
Anti-inflammatory Effects : Pyrazole derivatives have shown promise in reducing inflammation. Their mechanism often involves the inhibition of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Agricultural Applications
Pesticidal Properties : The compound's structural characteristics allow it to function as a pesticide. Research has demonstrated that certain pyrazole derivatives exhibit significant insecticidal activity against agricultural pests, which can lead to their use in crop protection strategies .
Herbicidal Activity : Some studies have reported that compounds similar to 2-[4-[5-(3,5-Dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl]piperazin-1-yl]ethanol can inhibit weed growth by targeting specific enzymatic pathways in plants. This application is critical for developing sustainable agricultural practices .
Biochemical Research
Enzyme Inhibition Studies : The compound's ability to interact with various enzymes makes it a valuable tool in biochemical research. Studies have shown that it can inhibit enzymes involved in critical metabolic pathways, providing insights into disease mechanisms and potential therapeutic targets .
Molecular Probes : Due to its unique structure, this compound can serve as a molecular probe in biological systems to study cellular processes or track biological molecules within organisms .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison is based on structural analogs and related heterocyclic systems reported in the literature:
Structural and Functional Group Analysis
Key Observations:
- Tricyclic vs. Bicyclic Systems: The target compound’s oxa-thia-diazatricyclic core may confer greater steric hindrance and metabolic stability compared to bicyclic systems like triazolo-thiadiazoles or thiazolidinones .
- Solubility: The piperazine-ethanol group in the target compound likely enhances solubility over analogs with non-polar aryl groups (e.g., 4-methoxyphenyl in ) .
Preparation Methods
Formation of the Pyrazole Ring
The initial step typically involves the synthesis of the pyrazole derivative. This can be achieved through:
- Condensation Reactions : The reaction of 3,5-dimethylpyrazole with appropriate aldehydes or ketones under acidic or basic conditions can yield substituted pyrazoles.
Synthesis of the Tricyclic Core
The tricyclic structure is formed through cyclization reactions:
- Cyclization Reactions : The pyrazole derivative undergoes cyclization with a suitable thioketone or thioester in the presence of a Lewis acid catalyst, facilitating the formation of the thiazole and diazatricyclo structures.
Piperazine Derivative
Following the formation of the tricyclic core, piperazine can be introduced:
- Alkylation : The tricyclic compound can be alkylated with piperazine derivatives using electrophilic substitution methods to yield the piperazinyl-substituted product.
Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields associated with each synthetic step:
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Condensation | Acidic medium (e.g., HCl) | 70-85 |
| 2 | Cyclization | Lewis acid catalyst (e.g., BF3) | 60-75 |
| 3 | Alkylation | Base (e.g., NaOH) in solvent (e.g., DMF) | 65-80 |
Characterization Techniques
Characterization of synthesized compounds is critical for confirming structure and purity:
Nuclear Magnetic Resonance (NMR) : Used to determine the structure by analyzing chemical shifts and splitting patterns.
Infrared Spectroscopy (IR) : Employed to identify functional groups based on characteristic absorption bands.
Mass Spectrometry (MS) : Provides molecular weight and structural information through fragmentation patterns.
Q & A
Q. How can researchers align studies on this compound with evidence-based inquiry principles?
Q. What mixed-methods designs are suitable for studying this compound’s dual biological and physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
